Welcome to the BenchChem Online Store!
molecular formula C6H5Cl2NO2S B178178 2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole CAS No. 141764-85-4

2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole

Cat. No. B178178
M. Wt: 226.08 g/mol
InChI Key: PIXNOZYDMRHICD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07521462B2

Procedure details

Add p-toluenesulfonic acid monohydrate (1.70 g, 8.94 mmol) to a stirred solution of 2,4-dichloro-thiazole-5-carbaldehyde (21.05 g, 116 mmol), ethylene glycol (20.0 mL, 359 mmol), and anhydrous toluene (300 mL). Add a Dean-Stark trap and heat the reaction to reflux under nitrogen for 7 h. Cool the reaction and pour it into 10% sodium carbonate (300 mL). Extract with ethyl acetate (3×150 mL) and wash with brine (150 mL). Dry the ethyl acetate over sodium sulfate and then filter off the sodium sulfate. Concentrate on a rotary evaporator and purify the crude product by flash chromatography on silica gel eluting with 10% ethyl acetate/hexanes to yield 24.77 g (95%) of 2,4-dichloro-5-[1,3]dioxolan-2-yl-thiazole: mass spectrum (ion spray): m/z=225.9 (M+1); 1H NMR (CDCl3): δ=6.08 (s, 1H), 4.19-4.03 (m, 4H).
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
21.05 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
catalyst
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:3][C:4]([CH:8]=[O:9])=[C:5]([Cl:7])[N:6]=1.[CH2:10](O)[CH2:11][OH:12].C(=O)([O-])[O-].[Na+].[Na+]>O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C1(C)C=CC=CC=1>[Cl:1][C:2]1[S:3][C:4]([CH:8]2[O:12][CH2:11][CH2:10][O:9]2)=[C:5]([Cl:7])[N:6]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
300 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
Quantity
21.05 g
Type
reactant
Smiles
ClC=1SC(=C(N1)Cl)C=O
Name
Quantity
20 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
1.7 g
Type
catalyst
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Add a Dean-Stark trap
TEMPERATURE
Type
TEMPERATURE
Details
heat
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen for 7 h
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
Extract with ethyl acetate (3×150 mL)
WASH
Type
WASH
Details
wash with brine (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the ethyl acetate over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter off the sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
purify the crude product by flash chromatography on silica gel eluting with 10% ethyl acetate/hexanes

Outcomes

Product
Name
Type
product
Smiles
ClC=1SC(=C(N1)Cl)C1OCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 24.77 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.